molecular formula C8H10F3NO2 B6237384 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one CAS No. 2154145-92-1

2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one

Cat. No.: B6237384
CAS No.: 2154145-92-1
M. Wt: 209.2
InChI Key:
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Description

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one is a chemical compound with the molecular formula C8H10F3NO2 and a molecular weight of 209.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group, an oxaspiro structure, and an azaspiro moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods: Industrial production of this compound may involve continuous, efficient, and safe synthesis methods. For example, a microreaction system containing predispersion, reaction, and phase separation can be introduced into the preparation process . This method allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include ammonia, sodium hypochlorite, and other nucleophiles . The reaction conditions often involve precise temperature control and phase separation to ensure efficient and safe synthesis .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of cyclohexanone with ammonia and sodium hypochlorite can produce 1-oxa-2-azaspiro [2.5] octane .

Scientific Research Applications

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology : Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine : Explored for its potential therapeutic applications and as a reference standard in pharmaceutical testing .
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one involves its interaction with molecular targets and pathways. As a selective electrophilic aminating agent, it reacts with N-, S-, C-, and O-nucleophiles, exhibiting stereoselectivity and minimal formation of strongly acidic or basic byproducts . This makes it a valuable compound for various synthetic applications.

Comparison with Similar Compounds

Similar Compounds:

  • 1-Oxa-2-azaspiro [2.5] octane : A selective electrophilic aminating agent with similar stereoselectivity and reaction properties .
  • 2-Azaspiro [3.4] octane : Another spiro compound with different ring structures and synthetic routes .

Uniqueness: 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one is unique due to its trifluoromethyl group and specific spiro structure, which confer distinct chemical and physical properties. Its ability to undergo various reactions with high selectivity and minimal byproduct formation makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2154145-92-1

Molecular Formula

C8H10F3NO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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